3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
3-prop-2-enyl-6-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2OS/c1-2-6-24-13(25)8-12(16(20,21)22)23-14(24)26-9-10-4-3-5-11(7-10)15(17,18)19/h2-5,7-8H,1,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBCOVRKFRTUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Allyl group : Contributes to the compound's reactivity.
- Trifluoromethyl groups : Enhance lipophilicity and may influence biological activity.
- Pyrimidinone core : Known for its role in various biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa cells, with IC50 values less than 100 nM. This suggests a potent effect on tumor cell growth inhibition, potentially linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
The mechanisms underlying the anticancer effects of this compound may include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for nucleotide synthesis, thereby affecting the proliferation of cancer cells.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations have indicated that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | <100 | |
| Antimicrobial | Staphylococcus aureus | 50 | |
| Antimicrobial | Escherichia coli | 75 |
Case Study: Anticancer Efficacy
A study conducted by Hashimoto et al. explored the effects of this compound on Trypanosoma cruzi, revealing that it disrupts the de novo pyrimidine biosynthesis pathway essential for the parasite's growth within mammalian cells. This highlights its potential as a therapeutic agent against parasitic infections as well as cancer .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidinone cores. A common approach includes:
Thioether formation : Reacting a 2-mercaptopyrimidinone derivative with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., NaH in DMF at 0–25°C) to introduce the sulfanyl group .
Allylation : Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-catalyzed reactions) at the N3 position of the pyrimidinone ring .
- Key Considerations : Solvent choice (DMF, THF) and temperature control are critical to minimize by-products like over-alkylation or oxidation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions, with attention to trifluoromethyl (F NMR) and sulfanyl group shifts .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns; deposit data with the Cambridge Crystallographic Data Centre (CCDC) for validation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. What intermediates are critical in its synthesis?
- Methodological Answer : Key intermediates include:
- 2-Mercapto-6-(trifluoromethyl)pyrimidin-4(3H)-one : Used for thioether linkage formation .
- 3-(Trifluoromethyl)benzyl bromide : Electrophile for sulfanyl group introduction .
- Allyl halides or allyl alcohols : For N3-allylation via SN2 or Mitsunobu reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C or ZnCl₂) .
- By-Product Analysis : Employ HPLC-MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry or reaction time accordingly .
- Reference : Optimized yields (70–85%) are reported using Pd-catalyzed allylation in anhydrous DMF .
Q. How can contradictions in spectral data (e.g., NMR vs. crystallography) be resolved?
- Methodological Answer :
- Dynamic Effects in NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers of the allyl group) that may cause signal splitting .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
- Crystallographic Validation : Cross-reference NMR data with X-ray structures to resolve ambiguities in substituent orientation .
Q. What strategies are effective for evaluating biological activity in vitro?
- Methodological Answer :
- Assay Design :
Target Identification : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity for kinase inhibition) .
Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results via dose-response curves .
Q. How can computational modeling predict interaction modes with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., HIV-1 reverse transcriptase or TNF-α). Focus on the trifluoromethyl groups’ hydrophobic interactions and sulfanyl-π stacking .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding stability and conformational changes .
Q. What structural modifications enhance pharmacological properties?
- Methodological Answer :
- SAR Studies :
Allyl Group Replacement : Test propargyl or cyclopropyl analogs to improve metabolic stability .
Sulfanyl Oxidation : Synthesize sulfone derivatives to modulate electron-withdrawing effects and solubility .
- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to guide modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
